![molecular formula C10H14N2O3 B2951140 Methyl 2-[3-oxo-1-(prop-2-yn-1-yl)piperazin-2-yl]acetate CAS No. 1252054-41-3](/img/structure/B2951140.png)
Methyl 2-[3-oxo-1-(prop-2-yn-1-yl)piperazin-2-yl]acetate
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Description
“Methyl 2-[3-oxo-1-(prop-2-yn-1-yl)piperazin-2-yl]acetate” is a complex organic compound. While specific information about this compound is limited, it appears to contain a piperazine ring, which is a common feature in many pharmaceuticals . Piperazine derivatives have been studied for their potential as anti-tubercular agents .
Synthesis Analysis
The synthesis of similar compounds often involves the use of propargyl bromide in a phase-transfer catalysis process . Another method involves the reaction of 3-methyl-9H-carbazol-1-ol with propargyl bromide .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, compounds with a propargyl group can participate in Sonogashira cross-coupling reactions . Additionally, compounds with a piperazine ring can undergo various substitutions and transformations .Future Directions
The future research directions for “Methyl 2-[3-oxo-1-(prop-2-yn-1-yl)piperazin-2-yl]acetate” could include further exploration of its potential biological activities, development of more efficient synthesis methods, and detailed study of its physical and chemical properties. Given the interest in piperazine derivatives for their biological activities , this compound could be a promising area for future research.
properties
IUPAC Name |
methyl 2-(3-oxo-1-prop-2-ynylpiperazin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-3-5-12-6-4-11-10(14)8(12)7-9(13)15-2/h1,8H,4-7H2,2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGRWUCGSCEPAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NCCN1CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[3-oxo-1-(prop-2-yn-1-yl)piperazin-2-yl]acetate |
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